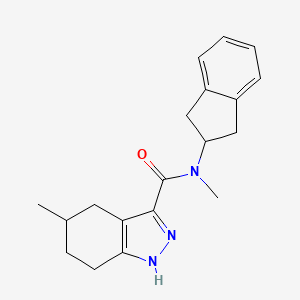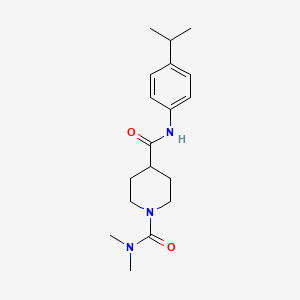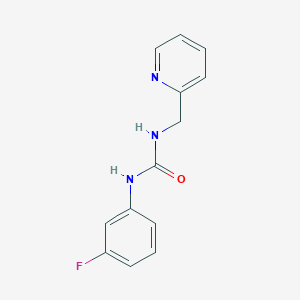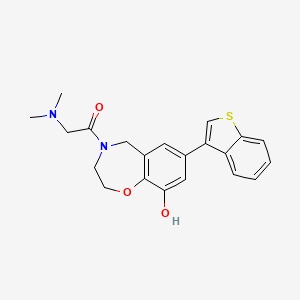
N-(2,3-dihydro-1H-inden-2-yl)-N,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-N,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: is a complex organic compound that features a unique structure combining an indene and an indazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indene Moiety: Starting from commercially available indanone, the indene structure can be synthesized through a series of reduction and cyclization reactions.
Formation of the Indazole Moiety: The indazole ring can be constructed via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of the Moieties: The final step involves coupling the indene and indazole moieties through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the indazole ring, potentially modifying its electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure and potential biological activities.
- Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- N-(2,3-dihydro-1H-inden-2-yl)-N-methylamine hydrochloride
- 2,3-dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- 1-aminoindan
Uniqueness: N-(2,3-dihydro-1H-inden-2-yl)-N,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide stands out due to its combined indene and indazole structure, which imparts unique electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-12-7-8-17-16(9-12)18(21-20-17)19(23)22(2)15-10-13-5-3-4-6-14(13)11-15/h3-6,12,15H,7-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELVUDSUJXKSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)N(C)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5260000.png)
![N-(2,3-DIMETHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5260009.png)


![3-[4-(butylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5260020.png)
![3-[(isopropylamino)sulfonyl]-5-(6-methoxypyridin-3-yl)benzoic acid](/img/structure/B5260025.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine-2-carboxylic acid](/img/structure/B5260047.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE](/img/structure/B5260051.png)

![4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE](/img/structure/B5260055.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5260057.png)
![2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid](/img/structure/B5260063.png)

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5260077.png)
